molecular formula C18H20N2O3S2 B2461437 ethyl 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetate CAS No. 702665-86-9

ethyl 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetate

Cat. No.: B2461437
CAS No.: 702665-86-9
M. Wt: 376.49
InChI Key: DLDLGUGNVLOJMN-UHFFFAOYSA-N
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Description

ethyl 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a benzyl group, and an ethyl ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,2-d]pyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The benzyl group is then introduced via a nucleophilic substitution reaction, followed by the esterification of the resulting intermediate to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or dihydro derivatives .

Scientific Research Applications

ethyl 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetate is unique due to its specific structural features, such as the benzyl group and the ethyl ester functional group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Ethyl 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetate is a complex organic compound belonging to the thienopyrimidine class. This compound exhibits notable biological activities that make it a subject of interest in medicinal chemistry. This article details its biological activity, synthesis, and potential applications based on existing research.

Chemical Structure and Properties

Molecular Formula : C18H17N3O4S2
Molecular Weight : 403.4753 g/mol
CAS Number : 1252901-03-3

The compound features a thieno[3,2-d]pyrimidine core structure characterized by fused heterocyclic rings containing sulfur and nitrogen atoms. This structural arrangement is critical for its biological activity, as it allows for interactions with various biological targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds with similar thienopyrimidine structures exhibit significant antimicrobial properties. A study synthesized several derivatives of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate and evaluated their activity against various microorganisms including:

  • Bacteria :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
    • Klebsiella pneumoniae
  • Fungi :
    • Candida albicans
    • Aspergillus flavus

The results demonstrated that numerous synthesized compounds exhibited good antimicrobial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against these pathogens .

The exact mechanism of action for this compound remains partially elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors due to its structural conformation. Such interactions could lead to inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes .

Research Findings

A comprehensive review of thienopyrimidine derivatives highlights their diverse biological activities:

Activity Type Examples of Tested Compounds Observed Effects
AntibacterialEthyl derivativesSignificant growth inhibition
AntifungalThienopyrimidine analogsEffective against several fungal strains
AntitumorVarious thieno derivativesInduced apoptosis in cancer cells

Case Studies

  • Case Study on Antibacterial Efficacy : A series of ethyl thienopyrimidine compounds were tested against Staphylococcus aureus. The study reported that certain modifications in the side chains significantly enhanced antibacterial activity, suggesting a structure–activity relationship (SAR) where specific functional groups play a crucial role in efficacy .
  • Antifungal Activity Assessment : In vitro studies demonstrated that compounds with methoxy and sulfonamide groups exhibited enhanced antifungal properties against Candida albicans, with MIC values lower than those of standard antifungal agents .

Properties

IUPAC Name

ethyl 2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-3-23-15(21)11-24-18-19-14-9-12(2)25-16(14)17(22)20(18)10-13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDLGUGNVLOJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)SC(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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